1-(4-Amino-3-methylphenyl)pyrrolidin-2-one, also known as a pyrrolidinone derivative, is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its unique chemical structure, which includes a pyrrolidinone ring and an amino group attached to a substituted phenyl ring. Pyrrolidinone derivatives are recognized for their roles in various biological processes and their utility in organic synthesis.
The compound is classified under the category of pyrrolidinones, which are five-membered lactams known for their pharmacological properties. The specific structure of 1-(4-Amino-3-methylphenyl)pyrrolidin-2-one allows it to participate in various chemical reactions and biological interactions, making it a valuable subject of study in both synthetic and medicinal chemistry. Sources indicate that this compound can be synthesized through several methods, utilizing different starting materials and reaction conditions .
The synthesis of 1-(4-Amino-3-methylphenyl)pyrrolidin-2-one can be achieved through various approaches. A common method involves the amination and cyclization of functionalized acyclic substrates. The general steps include:
In industrial settings, specific oxidants and additives may be employed to enhance selectivity and yield during the synthesis process .
The molecular formula for 1-(4-Amino-3-methylphenyl)pyrrolidin-2-one is . The InChI representation is:
This structure includes:
The unique substitution pattern on the phenyl ring enhances its biological activity compared to similar compounds .
1-(4-Amino-3-methylphenyl)pyrrolidin-2-one can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The major products from these reactions include:
These transformations illustrate the versatility of 1-(4-Amino-3-methylphenyl)pyrrolidin-2-one in synthetic applications .
The primary mechanism of action for 1-(4-Amino-3-methylphenyl)pyrrolidin-2-one involves its interaction with the Aryl Hydrocarbon Receptor (AhR). Upon binding to AhR, the compound induces the expression of cytochrome P450 enzymes, particularly CYP1A1. This activation leads to metabolic transformations that generate reactive metabolites capable of interacting with cellular macromolecules.
The biochemical pathways involved include:
The physical properties of 1-(4-Amino-3-methylphenyl)pyrrolidin-2-one include:
Chemical properties involve its reactivity as a nucleophile due to the amino group and its ability to form hydrogen bonds due to the carbonyl oxygen in the pyrrolidinone structure.
Relevant data indicates that this compound exhibits stability under standard laboratory conditions but may require specific handling procedures due to its biological activity .
1-(4-Amino-3-methylphenyl)pyrrolidin-2-one has numerous applications in scientific research:
Additionally, it finds utility in industrial applications related to drug synthesis, dyes, pigments, and other fine chemicals .
The synthesis of 1-(4-amino-3-methylphenyl)pyrrolidin-2-one relies heavily on α-bromoketone intermediates. The route commences with the bromination of propiophenone derivatives at the α-carbon position, facilitated by bromine (Br₂) and catalytic aluminum trichloride (AlCl₃). This reaction occurs regioselectively at the aliphatic chain, avoiding undesired ring bromination, and yields α-bromoketones in near-quantitative conversions [10]. Subsequent nucleophilic displacement by pyrrolidine enables ring closure. The primary amine group of pyrrolidine attacks the electrophilic carbon of the α-bromoketone, forming a C–N bond that establishes the pyrrolidinone scaffold. This reaction proceeds at ambient temperature without epimerization, affording the target heterocycle in high yields (>85%) [10].
Key Optimization Parameters:
Table 1: Bromination Agents for α-Bromoketone Synthesis
Brominating Agent | Catalyst | Yield (%) | Regioselectivity |
---|---|---|---|
Br₂ | AlCl₃ | >95% | High (aliphatic) |
N-Bromosuccinimide | None | 60-70% | Moderate |
CuBr₂ | HBr | 75-80% | Low |
Construction of the 3-methylaniline core employs Friedel-Crafts acylation. Valeroyl chloride reacts with toluene derivatives under Lewis acid catalysis (AlCl₃), introducing a carbonyl chain para to the methyl group. This yields 4-methylpropiophenones, which serve as precursors for bromination. Alternatively, Grignard addition to benzonitriles offers enhanced functional group tolerance: aryl nitriles undergo nucleophilic attack by butylmagnesium chloride (n-BuMgCl), forming imine intermediates that hydrolyze to ketones under acidic conditions. This method achieves >90% yields for electron-deficient nitriles [10].
Optimization Insights:
Racemic 1-(4-amino-3-methylphenyl)pyrrolidin-2-one derivatives are resolved via diastereomeric salt crystallization. The racemate reacts with dibenzoyl-D-tartaric acid (DBTA) in refluxing ethanol, forming distinct salts with divergent solubility. The (S)-enantiomer-DBTA salt precipitates preferentially upon cooling, while the (R)-enantiomer remains in solution. Iterative recrystallizations (typically ≥4 cycles) from dichloromethane/hexane mixtures achieve >95% diastereomeric excess (d.e.). Liberation of the enantiopure free base uses aqueous sodium carbonate (Na₂CO₃), followed by extraction into diethyl ether [10].
Critical Process Metrics:
Table 2: Resolution of 1-(4-Methylphenyl)pyrrolidinone Enantiomers
Resolution Step | Reagent/Solvent | Enantiomeric Excess (ee) |
---|---|---|
Initial Salt Formation | DBTA / Ethanol | 70-75% |
1st Recrystallization | CH₂Cl₂/Hexane | 85% |
4th Recrystallization | CH₂Cl₂/Hexane | >95% |
Free Base Liberation | Na₂CO₃ (aq) / Et₂O | >98% |
Chiral stationary phases (CSPs) like Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) provide high-resolution separation of pyrrolidinone enantiomers. The (S)- and (R)-enantiomers exhibit distinct retention times under normal-phase conditions (hexane/isopropanol 90:10 + 0.1% diethylamine). The amine additive suppresses peak tailing and enhances efficiency. This method confirms >98% ee for diastereomerically enriched samples and serves as a QC tool. Semi-preparative scaling enables isolation of multi-gram quantities with ≥99% chemical and chiral purity [10].
The Mannich reaction constructs the pyrrolidinone core via three-component condensation. Formaldehyde, a primary amine (e.g., benzylamine), and a carbonyl compound (e.g., 4-methylacetophenone) form β-aminoketone intermediates under protic or Lewis acid catalysis. Subsequent intramolecular cyclization occurs via nucleophilic attack of the secondary amine on the ketone carbonyl, dehydrating to form the enone. Hydrogenation (Pd/C, H₂) saturates the enone, yielding the pyrrolidin-2-one. While step-efficient, this route suffers from moderate yields (50-65%) due to competing polymerization [3] [10].
Mechanistic Insights:
Fig. 2: Mannich Route to Pyrrolidin-2-onesKetone + RNH₂ + HCHO → β-Aminoketone → Cyclization → 3,4-Dihydropyrrol-2-one → Reduction → Pyrrolidin-2-one
Palladium-catalyzed cross-couplings install alkynyl or stannyl groups for advanced derivatization. Iodoaryl-pyrrolidinones (e.g., 4-amino-1-(4-iodo-3-methylphenyl)pyrrolidin-2-one) undergo Sonogashira coupling with terminal alkynes under Pd(PPh₃)₂Cl₂/CuI catalysis. Triethylamine serves as both base and solvent, enabling reactions at 25–80°C. Electron-deficient aryl iodides react efficiently at room temperature (yields: 72–96%), while bromides require heating [5] [6] [8]. Stille coupling employs arylstannanes for installing heteroaryl groups (e.g., pyridyl, thienyl), using Pd(0) catalysts like Pd₂(dba)₃. Key considerations include:
Table 3: Sonogashira Coupling Parameters for Iodoaryl-Pyrrolidinones
Terminal Alkyne | Catalyst System | Temp (°C) | Yield (%) | Application |
---|---|---|---|---|
Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 80 | 95% | Linear conjugated oligomers |
4-Methylphenylacetylene | Pd(OAc)₂/PPh₃/CuI | 100 | 94% | Azaindole precursors |
Propyne | PdCl₂(PPh₃)₂ / CuI / iPr₂NH | 60 | 89% | Alkyne-capped intermediates |
Optimized Protocol:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7